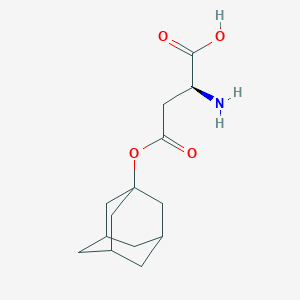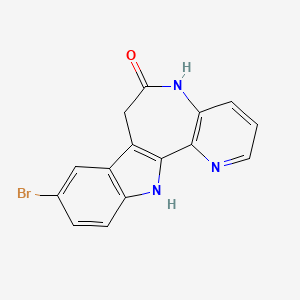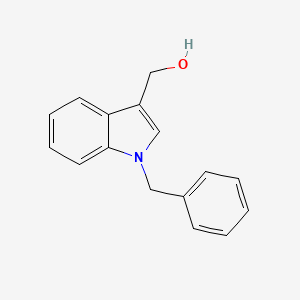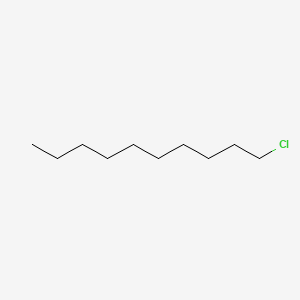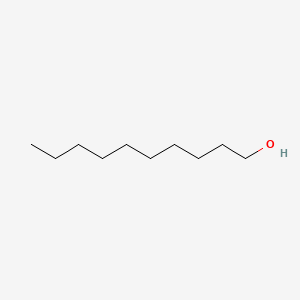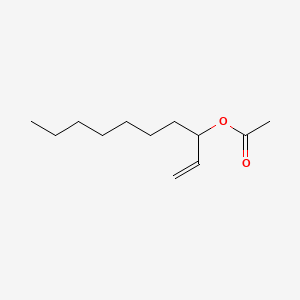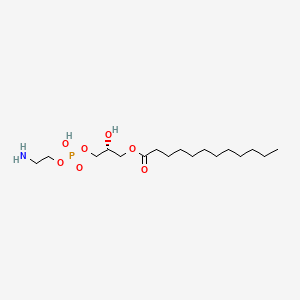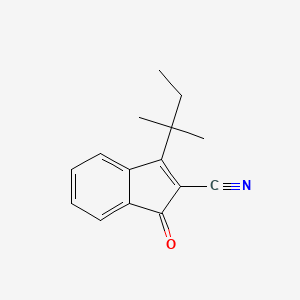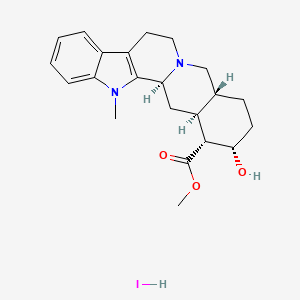
2-Acétylfuranne
Vue d'ensemble
Description
C'est un solide à faible point de fusion, avec un point de fusion de 30 °C et un point d'ébullition de 168-169 °C . Ce composé est remarquable pour son arôme sucré, semblable à celui de l'amande, et est utilisé dans diverses applications, notamment comme intermédiaire dans la synthèse de produits chimiques fins et de produits pharmaceutiques .
Applications De Recherche Scientifique
Le 2-acétylfurane a un large éventail d'applications en recherche scientifique :
Médecine : Il est un intermédiaire clé dans la production de l'antibiotique céphalosporine céfuroxime.
Mécanisme d'Action
Le mécanisme d'action du 2-acétylfurane implique son interaction avec des cibles moléculaires et des voies. Par exemple, dans la production de céfuroxime, le 2-acétylfurane subit une série de transformations chimiques pour former le composé antibiotique actif . La réactivité du composé avec les radicaux hydroxyles, y compris les réactions d'addition OH- et d'abstraction H, joue un rôle important dans ses applications comme biocarburant .
Mécanisme D'action
Target of Action
2-Acetylfuran, also known as 2-furyl methyl ketone, is a furan derivative that plays a significant role in various biochemical processes . It is primarily used as an intermediate in the synthesis of fine chemicals and pharmaceuticals, including the production of the generic cephalophosphorin antibiotic cefuroxime . It is also known to elicit an almond-like note, contributing to the aroma of certain food products .
Mode of Action
It is known to undergo various reactions, including oh-addition reactions and h-abstraction reactions . These reactions are believed to be the main channels in the reaction system of 2-Acetylfuran .
Biochemical Pathways
2-Acetylfuran is involved in several biochemical pathways. For instance, it is used in the Friedel–Crafts acylation of furan with acetic anhydride, which is a common method for its industrial synthesis . Furthermore, the reaction of 2-acetylfuran with aqueous sodium nitrite produces 2-furanyloxoacetic acid, an intermediate to Cefuroxime, a second-generation cephalosporin antibiotic .
Pharmacokinetics
Its physical properties, such as a low melting point and high boiling point, suggest that it may have unique pharmacokinetic characteristics .
Result of Action
The result of 2-Acetylfuran’s action can vary depending on its use. In the pharmaceutical industry, it is used to produce cefuroxime, a second-generation cephalosporin antibiotic . In the food industry, it contributes to the aroma of certain products, eliciting an almond-like note .
Action Environment
The action of 2-Acetylfuran can be influenced by various environmental factors. For instance, the temperature can affect the dominance of its reactions. At low temperatures, the OH-addition reactions of 2-Acetylfuran dominate, while at high temperatures, the H-abstraction reactions on the branched chains become the most dominant reaction channel .
Analyse Biochimique
Biochemical Properties
2-Acetylfuran plays a significant role in biochemical reactions, particularly in the synthesis of fine chemicals and pharmaceuticals. It interacts with various enzymes and proteins during these processes. For instance, 2-Acetylfuran is used in the production of the cephalosporin antibiotic cefuroxime, where it reacts with aqueous sodium nitrite to form 2-furanyloxoacetic acid, an intermediate in the synthesis of cefuroxime . Additionally, it is involved in the Friedel-Crafts alkylation reactions, where it interacts with catalysts like zinc chloride to form intermediates for HIV integrase inhibitors .
Cellular Effects
The effects of 2-Acetylfuran on cellular processes are diverse. It has been observed to influence cell signaling pathways and gene expression. For example, in studies involving furan derivatives, 2-Acetylfuran has shown to affect the morphology of cellular flames, indicating its potential impact on cellular stability and proliferation
Molecular Mechanism
At the molecular level, 2-Acetylfuran exerts its effects through various binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of its use. For instance, in the synthesis of pharmaceuticals, 2-Acetylfuran binds with specific enzymes to facilitate the formation of desired chemical intermediates . Additionally, its role in the Maillard reaction, where it interacts with amino acids and glucose, highlights its ability to influence gene expression and metabolic pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Acetylfuran can change over time. Its stability and degradation are crucial factors in its long-term impact on cellular function. Studies have shown that 2-Acetylfuran remains stable under standard conditions but can degrade under extreme temperatures or pH levels
Dosage Effects in Animal Models
The effects of 2-Acetylfuran vary with different dosages in animal models. Tolerance studies in chickens, weaned piglets, and cattle have shown that 2-Acetylfuran is safe at proposed use levels of 0.5 mg/kg, with no adverse effects observed at 10-fold the intended use level . At higher doses, there may be toxic or adverse effects, although specific threshold levels and toxicities are still being studied.
Metabolic Pathways
2-Acetylfuran is involved in several metabolic pathways, particularly in the Maillard reaction. It interacts with glucose and amino acids to form various intermediates, influencing metabolic flux and metabolite levels . The formation pathways of 2-Acetylfuran are complex, involving either the cyclization of intact glucose or the recombination of glucose fragments with amino acids .
Transport and Distribution
Within cells and tissues, 2-Acetylfuran is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its localization and accumulation in specific cellular compartments
Subcellular Localization
The subcellular localization of 2-Acetylfuran is essential for its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . These modifications ensure that 2-Acetylfuran reaches its intended site of action, where it can exert its biochemical effects efficiently.
Méthodes De Préparation
Le 2-acétylfurane peut être synthétisé par plusieurs méthodes :
Réaction de Grignard : La préparation initiale du 2-acétylfurane a été réalisée en faisant réagir le réactif de Grignard méthylique avec le 2-furonitrile.
Acylation de Friedel-Crafts : La synthèse industrielle moderne implique généralement l'acylation de Friedel-Crafts du furane avec l'anhydride acétique. Cette méthode est préférée pour sa simplicité et son efficacité.
Oxydation de l'alcool furylméthylique : Une autre méthode implique l'oxydation de l'alcool furylméthylique dans une atmosphère contenant de l'oxygène en utilisant des catalyseurs tels que l'oxyde de 4-hydroxy-2,2,6,6-tétraméthylpyridine (Temp) et le bromure de potassium.
Analyse Des Réactions Chimiques
Le 2-acétylfurane subit diverses réactions chimiques, notamment :
Réduction : Le composé peut être réduit pour former différents dérivés, selon les agents réducteurs et les conditions utilisés.
Les réactifs courants utilisés dans ces réactions comprennent le nitrite de sodium, le chlorure de zinc et divers agents oxydants. Les principaux produits formés à partir de ces réactions sont des intermédiaires pour les produits pharmaceutiques et les produits chimiques fins.
Comparaison Avec Des Composés Similaires
Le 2-acétylfurane peut être comparé à d'autres composés similaires tels que :
2-Acétylpyrrole : Ce composé a une structure similaire mais contient un cycle pyrrole au lieu d'un cycle furane.
Acide 2-furoïque : Ce composé partage la structure cyclique du furane mais possède un groupe acide carboxylique au lieu d'un groupe acétyle.
L'unicité du 2-acétylfurane réside dans ses applications polyvalentes, en particulier dans les industries pharmaceutique et alimentaire, et son potentiel comme biocarburant.
Propriétés
IUPAC Name |
1-(furan-2-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6O2/c1-5(7)6-3-2-4-8-6/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEMMBWWQXVXBEU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=CO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0051601 | |
| Record name | 2-Acetylfuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0051601 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
110.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid, Yellow to brown liquid; Coffee-like aroma | |
| Record name | 2-Acetylfuran | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033127 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | 2-Furyl methyl ketone | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1494/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
67.00 °C. @ 10.00 mm Hg | |
| Record name | 2-Acetylfuran | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033127 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Very slightly soluble in water; Slightly soluble in propylene glycol, vegetable oils, Soluble (in ethanol) | |
| Record name | 2-Furyl methyl ketone | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1494/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
1.102-1.107 | |
| Record name | 2-Furyl methyl ketone | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1494/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
1192-62-7 | |
| Record name | 2-Acetylfuran | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1192-62-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Acetylfuran | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001192627 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Acetylfuran | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49133 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Acetylfuran | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4665 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethanone, 1-(2-furanyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Acetylfuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0051601 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-furyl methyl ketone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.416 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-ACETYLFURAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q5ZRP80K02 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 2-Acetylfuran | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033127 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
33 °C | |
| Record name | 2-Acetylfuran | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033127 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: 2-Acetylfuran (C6H6O2) has a molecular weight of 110.11 g/mol. Key spectroscopic data includes:
- IR Spectroscopy: Reveals characteristic peaks for the carbonyl group and furan ring. The conformational equilibrium between the cis/trans isomers is influenced by the solvent polarity. []
- NMR Spectroscopy: Provides detailed information about the hydrogen and carbon atoms in the molecule, including the position of the acetyl group relative to the furan ring. [, , ]
- UV-Vis Spectroscopy: Shows an absorption band around 270-280 nm, primarily attributed to furfural, 2-acetylfuran, and 5-methylfurfural. []
ANone: 2-Acetylfuran can be formed through several pathways:
- Maillard Reaction: It is a significant product of the Maillard reaction, a complex series of reactions between sugars and amino acids that occurs during food heating. Notably, ribose shows higher reactivity than glucose in 2-acetylfuran formation in the presence of proline. []
- Thermal Degradation: It is a degradation product of sugars, particularly ascorbic acid, during the heating of food products like tomato juice. []
- Cellulose Degradation: It is a marker for the degradation of paper insulation in power transformers. [, ]
ANone: 2-acetylfuran is found in various food products, including:
- Heated Fruit Juices: Its presence, along with other furanic compounds, is linked to thermal degradation of sugars and ascorbic acid. []
- Honey: It serves as a marker for adulteration with rice syrup, as it is present in rice syrup but not naturally found in honey. []
- Tequila and Mezcal: It contributes to the characteristic flavor profile of these beverages. []
A: 2-Acetylfuran exhibits moderate reactivity with singlet oxygen compared to other furanic compounds like 2-ethylfuran and HMF. []
A: Theoretical calculations reveal that the primary reaction channels for 2-acetylfuran with hydroxyl radicals are H-abstraction from the acetyl group and OH-addition at the C2 and C5 positions of the furan ring. The dominant pathway shifts from addition to abstraction with increasing temperature. []
ANone: Common synthetic methods include:
- Furan Acetylation: This involves reacting furan with acetic anhydride using zinc chloride as a catalyst in the presence of acetic acid. []
- Domino Reactions: A novel approach involves a domino reaction using benzaldehydes and sodium sulfide to construct a tetrahydrothiopyran ring system. []
ANone: 2-acetylfuran serves as a building block in organic synthesis and has potential applications in:
- Biopesticide Development: It exhibits promising fumigant, contact, and repellent activities against stored tobacco pests. []
- Antiviral Research: 2-acetylfuran demonstrates potential as a bioisostere for 3-methylisoxazoles, a class of compounds with broad-spectrum antiviral activity against picornaviruses. Specifically, the syn conformation of the 2-acetyl group allows for hydrogen bonding with the target protein, mimicking the interaction of the 3-methylisoxazole ring. []
ANone:
- DFT Studies: Density functional theory (DFT) calculations have been used to investigate the isomerization of 2-acetylfuran oxime, providing insights into the preferred conformations and energy differences between isomers. []
- Kinetic Modeling: Theoretical calculations, including transition state theory and Rice–Ramsperger–Kassel–Marcus theory, have been employed to understand the kinetics and reaction pathways of 2-acetylfuran with hydroxyl radicals. These studies are crucial for developing accurate combustion models for biofuels. []
ANone: While specific details are limited in the provided research, 2-acetylfuran, like other furanic compounds, is expected to undergo degradation in the environment through processes like photolysis and microbial degradation.
A:
A:
- High-Performance Liquid Chromatography (HPLC): A widely used technique for separating and quantifying 2-acetylfuran in complex mixtures, such as food products and transformer oil. [, , ]
- Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique for identifying and quantifying volatile compounds, including 2-acetylfuran, in various matrices. []
- Headspace-Gas Chromatography-Ion Mobility Spectrometry (HS-GC-IMS): A sensitive technique for analyzing volatile flavor compounds, including 2-acetylfuran, in food products. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


